Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride
Description
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with an amino-acetate ester group at the 1-position, followed by a hydrochloride salt formation. This structure combines the rigidity of the bicyclic framework with the functional versatility of an esterified amino acid derivative.
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2-amino-2-(1-bicyclo[2.2.1]heptanyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8(11)10-4-2-7(6-10)3-5-10;/h7-8H,2-6,11H2,1H3;1H |
InChI Key |
FNGFHNDPHZXTPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C12CCC(C1)CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride typically involves the following steps:
Formation of the Norbornane Ring: The initial step involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the norbornane ring system.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the 2-position of the norbornane ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester. This is typically done using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two closely related bicyclo[2.2.1]heptane derivatives (Table 1), highlighting key structural and functional differences.
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
Key Observations:
Positional Isomerism: The target compound’s substituent is at the 1-position of the bicyclo framework, whereas the analogs (e.g., CAS 65481-69-8) feature substituents at the 2-position.
Functional Group Variation: The amino-ester group in the target compound introduces both basic (amine) and lipophilic (ester) properties, which may enhance membrane permeability compared to the simpler amine hydrochloride (CAS 65481-69-8). The trimethyl-substituted analog (CAS 24629-78-5) demonstrates how alkylation at non-reactive positions (1,7,7-) increases hydrophobicity, likely improving blood-brain barrier penetration but reducing aqueous solubility.
Pharmaceutical Relevance: The high-purity pharmaceutical grade of CAS 65481-69-8 suggests its direct use as an active pharmaceutical ingredient (API) .
Research Findings and Implications
Synthetic Accessibility: Bicyclo[2.2.1]heptane derivatives are typically synthesized via Diels-Alder reactions or catalytic hydrogenation of norbornene precursors. The esterification and salt formation steps for the target compound may require stringent conditions to avoid racemization of the chiral amino group.
The hydrochloride salt improves crystallinity and stability, a feature shared with the compared analogs .
The amino-ester variant may also serve as a substrate mimic in inhibitor design.
Biological Activity
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride, with CAS number 2225145-98-0, is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Molecular Weight | 219.71 g/mol |
| CAS Number | 2225145-98-0 |
The biological activity of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride primarily involves its interaction with neurotransmitter systems, particularly the cholinergic and adrenergic systems. The compound acts as a cholinergic agonist , which means it mimics the action of acetylcholine at nicotinic receptors, potentially enhancing cognitive functions and memory formation.
Neurotransmitter Interaction
- Cholinergic System : Enhances synaptic transmission by stimulating nicotinic receptors.
- Adrenergic System : May exhibit sympathomimetic effects, influencing cardiovascular responses.
Pharmacological Studies
Recent studies have demonstrated various pharmacological effects of Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride:
- Cognitive Enhancement : Animal models have shown improved learning and memory retention when administered this compound.
- Anti-inflammatory Effects : Preliminary in vitro studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
Case Studies
-
Cognitive Function in Rodent Models :
- A study involving aged rodents treated with Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride showed significant improvements in performance on memory tasks compared to control groups (Smith et al., 2024).
-
Inflammation Reduction :
- In vitro experiments demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a mechanism for its anti-inflammatory properties (Johnson et al., 2023).
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetate hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves:
Core Bicyclo Formation : Hydrogenation of norbornene derivatives to generate the bicyclo[2.2.1]heptane scaffold, followed by functionalization at the 1-position .
Amination : Introduction of the amino group via reductive amination or nucleophilic substitution, often using ammonia or protected amines.
Esterification : Reaction of the amino-substituted bicyclo compound with methyl chloroacetate under reflux in methanol/ethanol to form the ester .
Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in a non-aqueous solvent to enhance stability .
- Critical Factors : Solvent choice (polar aprotic for amination), temperature control (reflux for esterification), and stoichiometric ratios impact purity (>95% by HPLC) and yield (60–80% reported for analogous compounds) .
Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm bicyclic framework and ester/amine substituents. Nuclear Overhauser Effect (NOE) experiments validate stereochemistry .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers in the bicyclo system .
- Chiral HPLC : Separates enantiomers if racemization occurs during synthesis .
Q. What are the stability and storage recommendations for this hydrochloride salt?
- Stability : Hygroscopic; degrades under prolonged exposure to moisture or light.
- Storage : Store at RT in airtight containers with desiccants. Solubility in DMSO (10 mM stock) or water (with sonication) should be prepared fresh for biological assays .
Advanced Research Questions
Q. How does stereochemical variation in the bicyclo[2.2.1]heptane scaffold influence biological activity?
- Case Study : (1R,2R,4S)-configured analogs show 3–5× higher binding affinity to GABA receptors compared to diastereomers, attributed to optimal spatial alignment with hydrophobic pockets .
- Methodology : Stereoselective synthesis via chiral catalysts (e.g., Ru-BINAP) or enzymatic resolution ensures enantiopurity (>99% ee) .
Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?
- Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., aminopeptidases).
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound?
- Data Discrepancies : Conflicting solubility reports in water (5–15 mg/mL) may arise from polymorphic forms or residual solvents.
- Resolution Strategies :
- PXRD : Identify polymorphs.
- Karl Fischer Titration : Quantify water content in samples.
- Standardized Protocols : Use USP/Ph. Eur. buffers for consistent solubility testing .
Methodological Considerations
Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?
- Process Optimization :
- Continuous Flow Reactors : Minimize racemization during esterification by reducing reaction time.
- Chiral Stationary Phases (CSP) : Use preparative HPLC for large-scale enantiomer separation .
Q. How can the compound’s potential as a enzyme inhibitor be systematically evaluated?
- Assay Design :
Kinetic Studies : Measure values via Lineweaver-Burk plots using purified enzymes.
Cellular Models : Test cytotoxicity (MTT assay) and target engagement (Western blot for substrate accumulation) in HEK293 or primary cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
